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Compound of Interest

Compound Name: SN003

Cat. No.: B15568925 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational herbal compound SH003

with the standard-of-care chemotherapy agent docetaxel, focusing on their application in

cancer research, particularly in non-small cell lung cancer (NSCLC) and triple-negative breast

cancer (TNBC). The information presented is based on publicly available preclinical and clinical

data.

Introduction to SH003
SH003 is a novel herbal medicine formulated from a mixture of Astragalus membranaceus,

Angelica gigas, and Trichosanthes kirilowii.[1][2] Preclinical studies have demonstrated its

potential as an anti-cancer agent, with activities including the induction of apoptosis

(programmed cell death), autophagy (cellular self-degradation), and cell cycle arrest.[1] SH003

has also been shown to have synergistic effects when used in combination with conventional

chemotherapy drugs like docetaxel.[3][4][5]

Comparative Performance Data
The following tables summarize the quantitative data from key experiments evaluating the

efficacy of SH003, both alone and in combination with docetaxel.

Table 1: In Vitro Cytotoxicity of SH003 and Docetaxel in Cancer Cell Lines
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Cell Line Cancer Type Compound IC50 Source

H460
Non-Small Cell

Lung Cancer

SH003 +

Docetaxel

Synergistic (CI =

0.69 at 300

µg/mL SH003

and 1 nM

Docetaxel)

[3]

LLC1
Lung Cancer

(murine)

SH003 +

Docetaxel

Synergistic (CI =

0.45 at 100

µg/mL SH003

and 100 nM

Docetaxel)

[6][7][8]

BT-20
Triple-Negative

Breast Cancer

SH003 +

Docetaxel
Synergistic [4][5]

MDA-MB-231
Triple-Negative

Breast Cancer

SH003 +

Docetaxel
Synergistic [4][5]

MDA-MB-231
Triple-Negative

Breast Cancer
Docetaxel 2.6 ± 0.62 nM [9]

Colon Cancer

Cell Lines

(HCT116, HT29,

etc.)

Colon Cancer SH003
Time-dependent

cytotoxicity
[10]

Note: CI (Combination Index) values less than 1 indicate a synergistic effect.

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
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Xenograft
Model

Cancer
Type

Treatment Dosage
Tumor
Growth
Inhibition

Source

H460

Non-Small

Cell Lung

Cancer

SH003 +

Docetaxel
Not specified

Significantly

greater than

single-agent

treatment

[3]

BT-20

Triple-

Negative

Breast

Cancer

SH003 +

Docetaxel

557.57 mg/kg

SH003 +

15.28 mg/kg

Docetaxel

Most effective

suppression

of tumor

growth

[4]

LLC1

Lung Cancer

(murine, anti-

PD1

resistant)

SH003 +

Docetaxel
Not specified

Significant

inhibition of

tumor growth

compared to

control and

monotherapy

[6]

Signaling Pathways Modulated by SH003
SH003 exerts its anti-cancer effects by modulating several key signaling pathways involved in

cell proliferation, survival, and apoptosis.
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Figure 1: SH003 Signaling Pathway

Experimental Protocols
Detailed methodologies for replicating key experiments with SH003 are provided below.

This protocol is used to assess the cytotoxic effects of SH003 and/or docetaxel on cancer cell

lines.
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Start

Seed cells in 96-well plates

Incubate overnight

Treat cells with SH003 and/or Docetaxel

Incubate for 24-72 hours

Add MTT reagent

Incubate for 2-4 hours

Add solubilization solution

Measure absorbance at 570 nm

End
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Figure 2: MTT Assay Workflow
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Protocol Details:

Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and

incubate overnight.

Treatment: Treat cells with various concentrations of SH003, docetaxel, or a combination of

both. Include a vehicle-only control.

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours.[11]

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

cells. The IC50 value is the concentration of the drug that causes 50% inhibition of cell

growth.

This protocol is for quantifying the levels of phosphorylated proteins, such as p-STAT3 and p-

AKT, to assess the impact of SH003 on signaling pathways.
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Treat cells with SH003

Lyse cells and collect protein

Quantify protein concentration

Separate proteins by SDS-PAGE

Transfer proteins to a membrane
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Figure 3: Western Blot Workflow

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b15568925?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol Details:

Cell Treatment and Lysis: Treat cells with SH003 for the desired time, then lyse the cells in

RIPA buffer containing protease and phosphatase inhibitors.[10]

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and

transfer them to a PVDF or nitrocellulose membrane.

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate with a primary antibody specific for the phosphorylated protein of interest (e.g.,

phospho-STAT3 (Tyr705)) overnight at 4°C.[10][12] Wash and then incubate with an

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system.

Quantification: Quantify the band intensity using densitometry software and normalize to a

loading control like β-actin or GAPDH.[13]

This protocol describes the establishment of a tumor xenograft model in immunodeficient mice

to evaluate the in vivo efficacy of SH003.
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Prepare cancer cell suspension

Subcutaneously inject cells into immunodeficient mice

Monitor tumor growth

Randomize mice into treatment groups when tumors reach a specific volume
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Measure tumor volume and body weight regularly

Sacrifice mice and excise tumors for analysis
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Figure 4: Xenograft Model Workflow
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Protocol Details:

Cell Preparation and Injection: Harvest cancer cells and resuspend them in a suitable

medium (e.g., PBS or Matrigel) at a concentration of 1-5 x 10⁷ cells/mL.[14] Subcutaneously

inject 100-200 µL of the cell suspension into the flank of immunodeficient mice (e.g., NSG

mice).[14][15]

Tumor Growth Monitoring: Monitor the mice for tumor formation. Measure tumor dimensions

with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).

Treatment: Once tumors reach a volume of approximately 100-200 mm³, randomize the mice

into treatment groups (e.g., vehicle control, SH003, docetaxel, SH003 + docetaxel).

Administer the treatments according to the specified dosage and schedule.

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the

study. At the end of the experiment, sacrifice the mice, and excise the tumors for weight

measurement and further analysis (e.g., immunohistochemistry).[4]

Conclusion
The available data suggests that SH003 is a promising anti-cancer agent, particularly in

combination with standard chemotherapies like docetaxel. Its mechanism of action involves the

inhibition of key survival signaling pathways, leading to apoptosis and reduced tumor growth.

The provided protocols offer a foundation for researchers to replicate and expand upon these

key findings. Further studies with direct head-to-head comparisons in a wider range of cancer

models are warranted to fully elucidate the therapeutic potential of SH003.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pdfs.semanticscholar.org/c74d/e6dc921c504e1afbf668b21096ff0cff1e54.pdf
https://www.researchgate.net/figure/Combination-index-values-of-SH003-and-docetaxel-combinations-treatments-in-H460-cells_tbl1_353725542
https://pmc.ncbi.nlm.nih.gov/articles/PMC9098291/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9098291/
https://pubmed.ncbi.nlm.nih.gov/35572726/
https://pubmed.ncbi.nlm.nih.gov/35572726/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12346647/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12346647/
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.bioworld.com/articles/721259-synergy-between-sh-003-and-docetaxel-against-refractory-lung-cancer?v=preview
https://www.bioworld.com/articles/721259-synergy-between-sh-003-and-docetaxel-against-refractory-lung-cancer?v=preview
http://web.tccf.org.tw/lib/project/research/2017_5.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10485629/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10485629/
https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://www.mesoscale.com/~/media/files/data%20sheets/ds%20phospho%20stat3%20tyr705.pdf
https://www.researchgate.net/figure/Western-blot-analysis-showing-p-STAT3-STAT3-p-ERK1-2-ERK1-2-and-AKT-expression-in-MEFs_fig4_340974154
https://www.yeasenbio.com/blogs/organoid/subcutaneous-tumor-xenograft-models-in-immunodeficient-mice
https://tumor.informatics.jax.org/mtbwi/live/www/html/SOCHelp.html
https://www.benchchem.com/product/b15568925#replicating-key-experiments-with-sn003
https://www.benchchem.com/product/b15568925#replicating-key-experiments-with-sn003
https://www.benchchem.com/product/b15568925#replicating-key-experiments-with-sn003
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/product/b15568925?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

